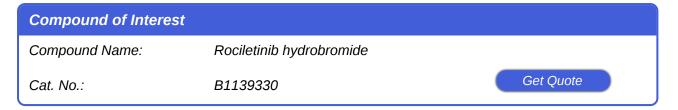


An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Rociletinib Hydrobromide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rociletinib (CO-1686) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target activating EGFR mutations, including the T790M resistance mutation, while sparing wild-type EGFR. This selectivity profile aimed to provide a therapeutic advantage in non-small cell lung cancer (NSCLC) patients who had developed resistance to earlier-generation EGFR TKIs. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of **rociletinib hydrobromide**, summarizing key data from clinical and preclinical studies. It is intended to serve as a detailed resource for researchers, scientists, and drug development professionals in the field of oncology. Although the clinical development of rociletinib was discontinued, the wealth of data generated provides valuable insights into the development of targeted therapies for cancer.

Pharmacokinetics

The pharmacokinetic profile of rociletinib was evaluated in several clinical trials, primarily the TIGER-X (NCT01526928), TIGER-2 (NCT02147990), and TIGER-3 (NCT02322281) studies. Both a free-base and a hydrobromide salt formulation were investigated, with the hydrobromide salt demonstrating improved bioavailability.[1][2]



Absorption

Rociletinib is orally administered and readily absorbed. The time to maximum plasma concentration (Tmax) is approximately 1.5 hours.[2] A study investigating the effect of food on rociletinib pharmacokinetics in a small subset of patients (n=3) who received a single 150 mg dose of the free-base formulation indicated that a high-fat, high-calorie breakfast could impact its absorption.[3]

Distribution

Specific details on the volume of distribution of rociletinib are not extensively reported in the available literature.

Metabolism

Rociletinib undergoes rapid metabolism, primarily through amide hydrolysis, to form the major metabolite M502, which accounts for approximately 69% of the metabolic products. M502 can be further converted to the M460 metabolite.[2] These metabolites have longer half-lives than the parent compound and are implicated in some of the observed side effects, such as hyperglycemia (M502) and QTc prolongation (M460).[2]

Elimination

Rociletinib is predominantly eliminated through fecal excretion, with approximately 85.2% of the drug being excreted in feces (65.2% as unchanged drug).[2] The serum half-life of rociletinib is approximately 3.7 hours.[2]

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of rociletinib from clinical studies.

Table 1: Single-Dose Pharmacokinetic Parameters of Rociletinib (Free-Base Formulation)[2]



Parameter	Value
Maximum Serum Concentration (Cmax)	2.41 μg/mL
Time to Maximum Concentration (Tmax)	1.5 hours
Serum Half-life (t½)	3.7 hours

Table 2: Dosing Regimens Investigated in Clinical Trials[4][5]

Trial	Formulation	Dose
TIGER-X (Phase 1)	Free-Base	150 mg once daily to 900 mg twice daily
TIGER-X (Phase 2)	Hydrobromide Salt	500 mg, 625 mg, or 750 mg twice daily
TIGER-2	Hydrobromide Salt	625 mg twice daily
TIGER-3	Hydrobromide Salt	500 mg or 625 mg twice daily

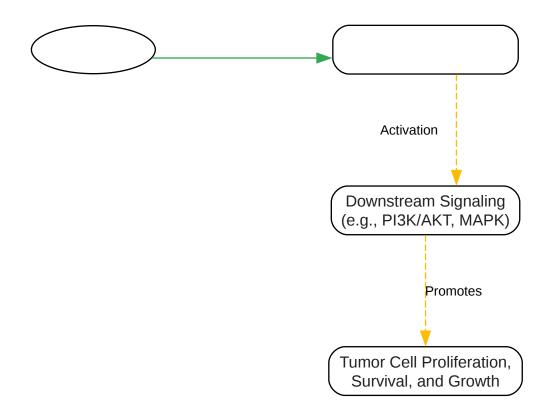
Pharmacodynamics

The pharmacodynamic activity of rociletinib is centered on its potent and selective inhibition of mutant EGFR, leading to the suppression of downstream signaling pathways and inhibition of tumor growth.

Mechanism of Action

Rociletinib is an irreversible inhibitor that forms a covalent bond with the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This covalent modification leads to sustained inhibition of EGFR signaling.[2]





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Mechanism of action of rociletinib.

In Vitro Activity

Rociletinib has demonstrated potent inhibitory activity against various EGFR mutations in preclinical studies.

Table 3: In Vitro Inhibitory Activity of Rociletinib[2][6]

EGFR Mutation	IC50 (nM)
L858R/T790M	<0.51 - 40
Wild-Type (WT)	6
Cellular Growth Assays (various mutant cell lines)	100 - 140

Clinical Efficacy



Clinical trials have demonstrated the anti-tumor activity of rociletinib in patients with EGFR-mutated NSCLC who have developed resistance to prior TKI therapy.

Table 4: Clinical Efficacy of Rociletinib in T790M-Positive NSCLC Patients[7]

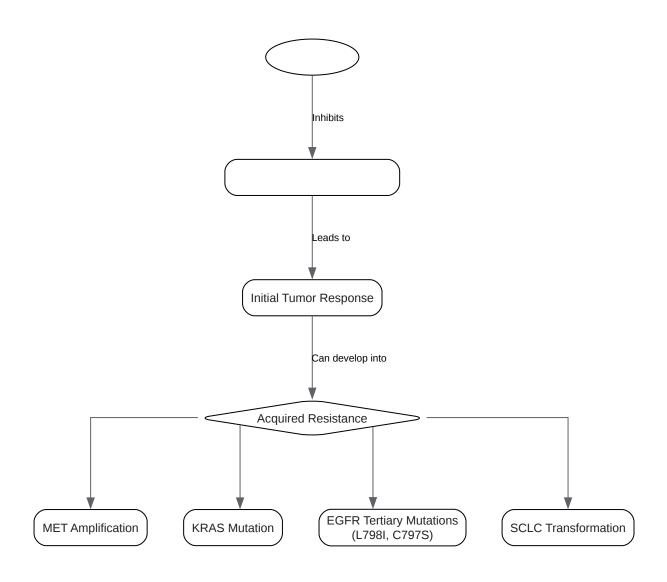
Trial (Dose)	Objective Response Rate (ORR)	Median Progression-Free Survival (PFS)
TIGER-X/TIGER-2 (Pooled, 500 mg BID)	23% (95% CI, 14-34)	Not fully reported
TIGER-X/TIGER-2 (Pooled, 625 mg BID)	32% (95% CI, 25-40)	Not fully reported
TIGER-X (900 mg BID free- base or any HBr dose)	59% (95% CI, 45-73)	13.1 months
TIGER-3 (500 mg and 625 mg BID) vs. Chemotherapy	17.3% vs. 8.2%	6.8 months vs. 2.7 months

Resistance Mechanisms

Despite initial responses, acquired resistance to rociletinib was observed. Mechanisms of resistance include:

- MET Amplification: Increased MET copy number is a frequent mechanism of resistance.[8]
- KRAS Mutations: Activating KRAS mutations have been identified in patients who developed resistance.[8]
- EGFR Tertiary Mutations: Novel mutations in the EGFR gene, such as L798I and C797S, have been reported.[8]
- Small Cell Lung Cancer Transformation: Histologic transformation to small cell lung cancer has been observed in some patients.[9]





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Mechanisms of acquired resistance to rociletinib.

Experimental Protocols



Quantification of Rociletinib in Human Liver Microsomes by LC-MS/MS

This method was developed for the in vitro metabolic stability assessment of rociletinib.[10][11]

- Sample Preparation: Protein precipitation was used to extract rociletinib and the internal standard (bosutinib) from the human liver microsomes matrix.
- Chromatography:
 - Column: C18 reversed-phase column.
 - Mobile Phase: Isocratic elution with 55% aqueous solution (0.1% formic acid in water) and
 45% organic solvent (0.1% formic acid in acetonitrile).
 - Run Time: 3 minutes.
- Mass Spectrometry: Tandem mass spectrometry (MS/MS) was used for detection and quantification.
- Performance:
 - Linearity: 5–500 ng/mL (r² ≥ 0.9998).
 - Lower Limit of Quantification (LLOQ): 4.60 ng/mL.
 - Accuracy and Precision: Intra- and inter-day accuracy and precision values were below 4.63%.

In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay is a common method to determine the inhibitory activity of compounds against kinases.[1][6][9][12][13]

 Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the kinase activity.



· General Protocol:

- Prepare a reaction mixture containing the EGFR kinase enzyme, a suitable substrate (e.g., Poly(Glu, Tyr)), and ATP in a kinase assay buffer.
- Add serial dilutions of rociletinib or a control inhibitor.
- Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
- Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell Proliferation/Viability Assay (CCK-8 Assay)

This assay is used to assess the effect of rociletinib on the proliferation and viability of cancer cell lines.[2][8][14][15]

Principle: The Cell Counting Kit-8 (CCK-8) utilizes a water-soluble tetrazolium salt (WST-8)
that is reduced by dehydrogenases in viable cells to produce a colored formazan product.
The amount of formazan is directly proportional to the number of living cells.

General Protocol:

- Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
- Treat the cells with various concentrations of rociletinib or a vehicle control.
- Incubate the cells for a specified period (e.g., 72 hours).
- Add CCK-8 solution to each well and incubate for 1-4 hours.
- Measure the absorbance at 450 nm using a microplate reader.

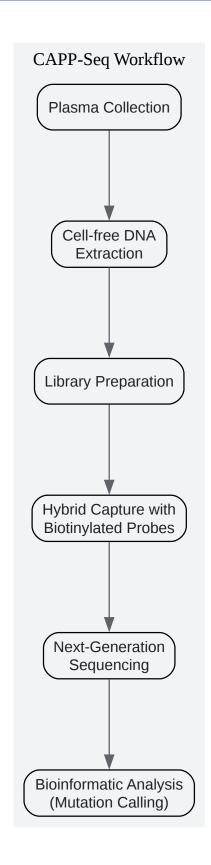


 Calculate the cell viability as a percentage of the control and determine the GI50 (concentration for 50% growth inhibition).

Cancer Personalized Profiling by Deep Sequencing (CAPP-Seq)

CAPP-Seq is a targeted next-generation sequencing (NGS) method used to detect and quantify circulating tumor DNA (ctDNA) in plasma, enabling the identification of resistance mutations.[7][10][15][16][17][18]





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General workflow for CAPP-Seq analysis.



- Selector Design: Biotinylated DNA oligonucleotide probes are designed to target recurrently mutated genomic regions in the cancer of interest (e.g., NSCLC).
- Sample Processing:
 - Collect plasma from patients.
 - Extract cell-free DNA (cfDNA).
 - Prepare a sequencing library from the cfDNA.
- Targeted Sequencing:
 - The library is subjected to hybrid capture using the designed selector probes to enrich for the target regions.
 - The captured DNA is then sequenced using a high-throughput sequencing platform.
- Data Analysis: Bioinformatic pipelines are used to analyze the sequencing data, identify somatic mutations, and quantify their allele fractions in the ctDNA.

Conclusion

Rociletinib hydrobromide demonstrated promising activity against EGFR-mutant NSCLC, particularly in the context of T790M-mediated resistance. Its pharmacokinetic profile is characterized by rapid absorption and metabolism, with its metabolites contributing to some of the observed toxicities. The pharmacodynamics of rociletinib are defined by its potent and irreversible inhibition of mutant EGFR. However, the emergence of diverse resistance mechanisms ultimately limited its clinical efficacy, leading to the discontinuation of its development. The comprehensive data gathered from the rociletinib program continues to provide valuable lessons for the development of targeted cancer therapies, highlighting the importance of understanding and overcoming acquired resistance.

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